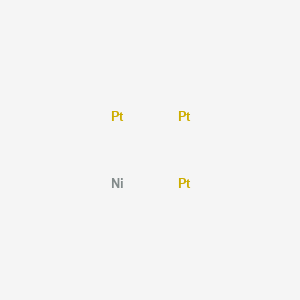
Nickel;platinum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel-platinum compounds are alloys formed by combining nickel and platinum in various ratios. These compounds are known for their unique properties, such as high catalytic activity, corrosion resistance, and thermal stability. They are widely used in various industrial applications, including catalysis, electronics, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel-platinum compounds can be synthesized through several methods, including:
Co-precipitation: This involves the simultaneous precipitation of nickel and platinum salts from an aqueous solution, followed by reduction to form the alloy.
Chemical Vapor Deposition (CVD): This method involves the deposition of nickel and platinum from their respective volatile compounds onto a substrate, forming a thin film of the alloy.
Colloidal Synthesis: This involves the reduction of nickel and platinum salts in the presence of stabilizing agents to form nanoparticles of the alloy.
Industrial Production Methods:
Electrodeposition: Nickel and platinum are co-deposited from an electrolyte solution onto a conductive substrate. This method is commonly used for producing thin films and coatings.
Mechanical Alloying: This involves the mechanical mixing of nickel and platinum powders, followed by heat treatment to form a homogeneous alloy.
Chemical Reactions Analysis
Types of Reactions: Nickel-platinum compounds undergo various chemical reactions, including:
Oxidation: The alloy can be oxidized to form nickel and platinum oxides.
Reduction: Nickel and platinum oxides can be reduced back to the metallic state using hydrogen or other reducing agents.
Hydrogenation: Nickel-platinum alloys are effective catalysts for the hydrogenation of alkenes and alkynes
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas at high temperatures and pressures.
Hydrogenation: Hydrogen gas in the presence of the alloy as a catalyst, typically at room temperature or slightly elevated temperatures.
Major Products Formed:
Oxidation: Nickel oxide (NiO) and platinum oxide (PtO).
Reduction: Metallic nickel and platinum.
Hydrogenation: Saturated hydrocarbons (alkanes) from alkenes and alkynes.
Scientific Research Applications
Nickel-platinum compounds have a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which nickel-platinum compounds exert their effects is primarily through their catalytic activity. The alloy provides active sites for the adsorption and activation of reactant molecules, facilitating various chemical reactions. For example, in hydrogenation reactions, the alloy adsorbs hydrogen gas and the unsaturated substrate, allowing the hydrogen atoms to add to the substrate, forming a saturated product .
Comparison with Similar Compounds
Nickel-platinum compounds can be compared with other similar compounds, such as:
Nickel-Palladium (Ni-Pd) Alloys: These alloys also exhibit high catalytic activity and are used in similar applications.
Nickel-Gold (Ni-Au) Alloys: These alloys are used in electronic applications due to their excellent electrical conductivity.
Platinum-Iridium (Pt-Ir) Alloys: These alloys are used in high-precision applications, such as in the production of standard weights and measures.
Properties
CAS No. |
130941-30-9 |
|---|---|
Molecular Formula |
NiPt3 |
Molecular Weight |
643.9 g/mol |
IUPAC Name |
nickel;platinum |
InChI |
InChI=1S/Ni.3Pt |
InChI Key |
PDTCGWUDFTWMAO-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Pt].[Pt].[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


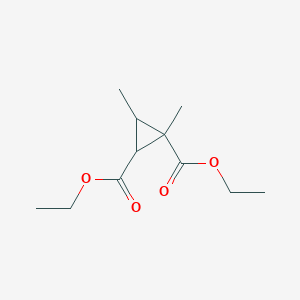
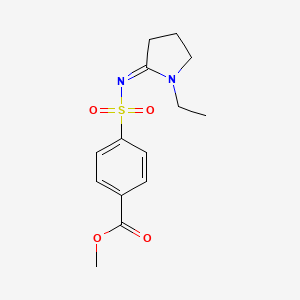
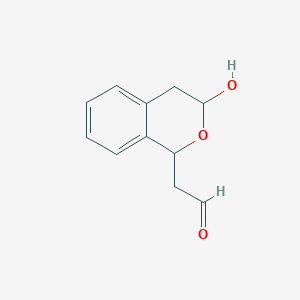
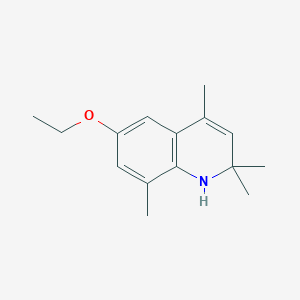
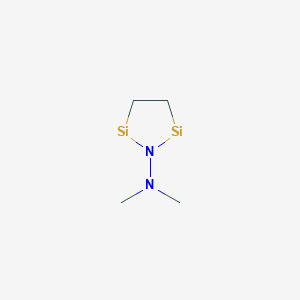
![3-Methyl-2-{[(oxan-2-yl)oxy]methyl}butanal](/img/structure/B14272724.png)
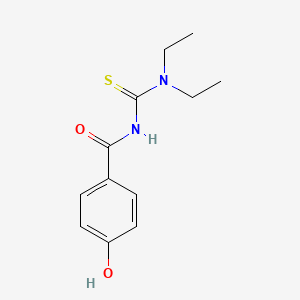
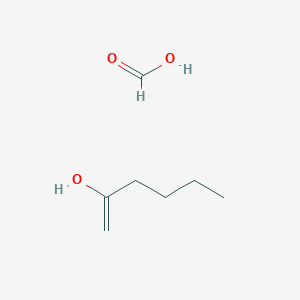
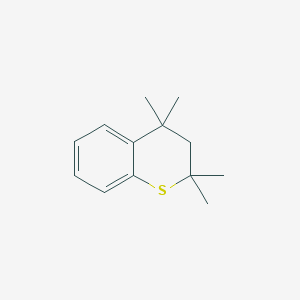


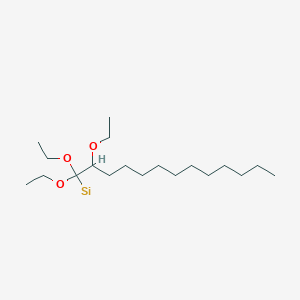
![[(2,3-Diazidopentan-3-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14272748.png)
![Benzenesulfonamide, 2-bromo-N-[(propylamino)carbonyl]-](/img/structure/B14272750.png)
